(2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid
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Description
(2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid, commonly referred to as 3-chloro-2-methylphenylprop-2-enoic acid or CMPPA, is an organic compound belonging to the class of compounds known as carboxylic acids. It is a white solid with a molecular formula of C9H7ClO2 and a molecular weight of 178.6 g/mol. CMPPA has a variety of applications in the field of scientific research, such as synthesis methods, mechanisms of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Birch Reduction of Heterocyclic Carboxylic Acids
Research on the Birch reduction of heterocyclic carboxylic acids, such as 3-furoic acid, shows the potential for modifying furan-containing compounds to yield various derivatives. These derivatives, obtained through reduction and subsequent esterification, demonstrate the versatility of furan-based compounds in synthetic chemistry. Such processes could be applicable to the study of "(2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid" for generating novel compounds with potential biological activities (Kinoshita, Miyano, & Miwa, 1975).
Catalytic Synthesis and Antioxidant Activity
The catalytic synthesis of chalcone derivatives, including those with furan and thiophene units, highlights the use of furan-based compounds in creating molecules with significant antioxidant properties. This suggests that compounds like "(2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid" may also be investigated for their potential antioxidant activities, contributing to the development of novel antioxidants (Prabakaran, Manivarman, & Bharanidharan, 2021).
Inhibitors of Mycolic Acid Biosynthesis
Studies on cyclopropane fatty acids related to the inhibition of mycolic acid biosynthesis in mycobacteria indicate the potential of furan-containing compounds in the development of antimicrobial agents. This suggests that structurally complex furan derivatives could be explored for their antimicrobial properties, particularly against bacteria with complex lipid envelopes (Hartmann et al., 1994).
Carboxylation and Polymer Synthesis
The carboxylation of furan derivatives to produce furan-dicarboxylic acid (FDCA), a key component for bio-based polymers, illustrates the application of furan compounds in sustainable material science. This process, which includes the conversion of 2-furoic acid to FDCA, points to the potential of "(2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid" in contributing to the synthesis of environmentally friendly polymers (Dick et al., 2017).
Antimicrobial Activities of Organotin(IV) Carboxylates
The synthesis and characterization of organotin(IV) carboxylates derived from furan-based carboxylic acids have been shown to possess significant antimicrobial activities. This suggests the possibility of exploring the antimicrobial potential of furan-based compounds, including "(2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid," in various medicinal chemistry applications (Dias et al., 2015).
properties
IUPAC Name |
(E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-9-11(3-2-4-12(9)15)13-7-5-10(18-13)6-8-14(16)17/h2-8H,1H3,(H,16,17)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNUKDMGAMDTIJ-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid |
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